molecular formula C20H13ClN8O5 B2535809 N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide CAS No. 1172742-73-2

N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide

Cat. No. B2535809
CAS RN: 1172742-73-2
M. Wt: 480.83
InChI Key: DXRUNDOFJFMKGN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 5-nitrofuran-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, for example, is a fused ring system containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The molecule is a derivative of the pyrazolopyrimidine core, which is essential in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Studies have shown that the pyranopyrimidine scaffolds, closely related to this compound, possess wide applicability in drug synthesis. The synthesis of derivatives of this compound involves complex pathways, often utilizing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. The intricate structural existence of this core makes its development challenging but also allows for broad catalytic applications, aiding in the development of lead molecules for various pharmacological targets (Parmar, Vala, & Patel, 2023).

Therapeutic Insights

Compounds bearing the pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried chemical, are noted for their wide range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. These compounds are considered privileged in drug discovery due to their structural flexibility and the ability to modulate biological activity through structural modifications. The structural-activity relationship (SAR) of these derivatives has garnered significant attention, leading to the development of numerous lead compounds for various disease targets. However, despite these advances, there's ample scope for medicinal chemists to further exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Catalysis and Organic Synthesis

The molecule under consideration is structurally related to heterocyclic compounds which play a significant role in catalysis and organic synthesis. The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those derived from pyridine and indazole, are renowned for their versatility as synthetic intermediates and their biological significance. These compounds have shown tremendous potential in metal complex formation, catalyst design, asymmetric synthesis, and medicinal applications. Consequently, heterocyclic N-oxide motifs have been central to numerous advanced chemistry and drug development investigations, highlighting the potential of compounds structurally similar to the queried molecule in these domains (Li et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could potentially lead to the discovery of new therapeutic agents .

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUDERYXKQRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide

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